molecular formula C11H9N3OS B103108 Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl- CAS No. 17304-62-0

Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-

Cat. No. B103108
CAS RN: 17304-62-0
M. Wt: 231.28 g/mol
InChI Key: YUHMNVVMEMQSHG-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in a particular context, such as its use in industry or medicine.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.


Scientific Research Applications

  • Green Synthesis and Chemical Characterization : A study by Al-Matar et al. (2010) demonstrates a green, solvent-free synthesis of Pyrano[2,3-c]-pyrazoles, which include derivatives of Pyrazol-5(4H)-one. This method is significant for its environmental friendliness and efficiency in producing these compounds (Al-Matar et al., 2010).

  • Synthesis and Biological Activities : Asegbeloyin et al. (2014) synthesized a derivative of 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene and studied its biological activities. The research showed significant cytotoxic activity against human leukemia cells and antimicrobial effects against certain bacteria (Asegbeloyin et al., 2014).

  • Antimicrobial Activity : Amir et al. (2012) focused on the synthesis of pyrazolinones and pyrazoles having a benzothiazole moiety, with preliminary studies indicating promising antimicrobial activities (Amir et al., 2012).

  • Synthesis and DNA Binding Studies : Jadeja et al. (2012) synthesized Schiff base ligands using pyrazolone derivatives, including 3-methyl-2-pyrazolin-5-ones. The Cu(II) complexes of these ligands showed potential for DNA binding, which is relevant for biochemical and medicinal applications (Jadeja et al., 2012).

  • Chemical Separation Techniques : Sharma and Swami (1985) demonstrated the separation of closely related pyrazole derivatives using Thin Layer Chromatography (TLC), highlighting the compound's significance in analytical chemistry (Sharma & Swami, 1985).

  • Coordination with Metal Cores : Niekerk et al. (2020) studied the reaction of pyrazole-benzothiazole hybrids with [ReO]3+ and fac-[Re(CO)3]+ cores. This research is significant for understanding the coordination chemistry of these compounds (Niekerk et al., 2020).

  • Synthesis and Spectroscopy : Elguero et al. (1991) provided insights into the synthesis and NMR spectroscopy of pyrazoles and related compounds, emphasizing the importance of these techniques in characterizing such complex organic compounds (Elguero et al., 1991).

  • Crystal Structure and DFT Studies : Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, including crystal structure analysis and Density Functional Theory (DFT) calculations. This study contributes to the field of material science and molecular modeling (Kumara et al., 2018).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis or use.


properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMNVVMEMQSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Synthesis routes and methods

Procedure details

2 g (12.1 mmol) of 2-hydrazino-1,3-benzothiazole and 1.58 g (12.1 mmol) of acetoacetic ester are stirred in 40 ml of glacial acetic acid for 2 hours at 90° C. The mixture is then diluted with water and the precipitated crystals are filtered off with suction, washed again with water and dried under reduced pressure.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetic ester
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Reactant of Route 2
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Reactant of Route 3
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Reactant of Route 4
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Reactant of Route 5
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-
Reactant of Route 6
Pyrazol-5(4H)-one, 1-(2-benzothiazolyl)-3-methyl-

Citations

For This Compound
1
Citations
FT Laksmita, S Budjianto, SI Rahmawati… - Jurnal Bioteknologi & …, 2022 - ejurnal.bppt.go.id
Mangrove endophytic fungi have the potential to produce secondary metabolites with antibacterial properties. This study aimed to obtain endophytic mold isolates associated with …
Number of citations: 5 ejurnal.bppt.go.id

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